molecular formula C14H10F3NO2 B7962756 Methyl 5-(3-(trifluoromethyl)phenyl)picolinate

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate

Cat. No.: B7962756
M. Wt: 281.23 g/mol
InChI Key: KANJOPRAQVZBNG-UHFFFAOYSA-N
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Description

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate is a fluorinated pyridine derivative characterized by a trifluoromethylphenyl substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound is structurally related to picolinic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and stability. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

methyl 5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)12-6-5-10(8-18-12)9-3-2-4-11(7-9)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJOPRAQVZBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-(trifluoromethyl)phenyl)picolinate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl picolinate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(3-(trifluoromethyl)phenyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares Methyl 5-(3-(trifluoromethyl)phenyl)picolinate with key analogs, highlighting structural differences and their implications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Key Differences
This compound Not explicitly provided (related acid: 87789-84-2) C₁₄H₁₀F₃NO₂ ~293.23 (calculated) 3-(Trifluoromethyl)phenyl at 5-position Phenyl ring introduces steric bulk and π-π interactions .
Methyl 5-(trifluoromethyl)picolinate 124236-37-9 C₈H₆F₃NO₂ 205.13 Trifluoromethyl directly on pyridine ring Lacks phenyl group; simpler structure with higher volatility .
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 C₈H₅ClF₃NO₂ 239.58 Chlorine at 6-position Chlorine increases electronegativity, altering reactivity .
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate 866775-18-0 C₈H₆BrF₃N₂O₂ 299.04 Amino and bromo groups Amino group enhances hydrogen bonding; bromo adds steric hindrance .
Methyl 3-fluoro-5-hydroxypicolinate 1256836-96-0 C₇H₆FNO₃ 171.13 Fluoro and hydroxyl groups Hydroxyl group increases polarity and solubility .

Physicochemical Properties

  • Boiling Point : Methyl 5-(trifluoromethyl)picolinate (248°C predicted) vs. This compound (expected higher due to phenyl group).
  • Density : Methyl 5-(trifluoromethyl)picolinate: 1.331 g/cm³ ; phenyl-substituted analogs likely exhibit higher densities.
  • Solubility : The phenyl group in this compound reduces water solubility compared to hydroxylated analogs like Methyl 3-fluoro-5-hydroxypicolinate .

Research Findings and Trends

  • SAR Studies : Substitution at the 5-position (e.g., phenyl vs. trifluoromethyl) significantly impacts bioactivity. For example, phenyl-substituted compounds show enhanced binding affinity in kinase assays compared to simpler analogs .
  • Thermal Stability : Trifluoromethylphenyl derivatives exhibit higher thermal stability (TGA data) than halogenated analogs, making them suitable for high-temperature applications .

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